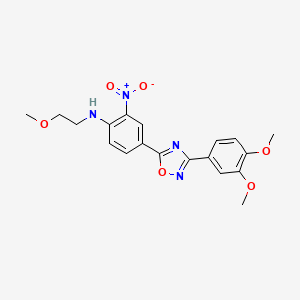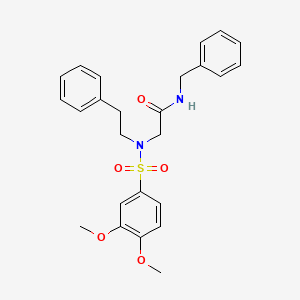
N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as BPPA, is a chemical compound that belongs to the class of sulfonamides. BPPA has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also inhibits the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. This compound also reduces the expression of angiogenic factors such as VEGF. Additionally, this compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators and angiogenic factors. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Métodos De Síntesis
N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine to form 3,4-dimethoxy-N-phenethylbenzamide. The second step involves the reaction of the first intermediate with benzyl chloroformate to form N-benzyl-3,4-dimethoxy-N-phenethylbenzamide. The third step involves the reaction of the second intermediate with sodium sulfite to form this compound, which is the final product.
Aplicaciones Científicas De Investigación
N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory diseases.
Propiedades
IUPAC Name |
N-benzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-31-23-14-13-22(17-24(23)32-2)33(29,30)27(16-15-20-9-5-3-6-10-20)19-25(28)26-18-21-11-7-4-8-12-21/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPLMUMQXHGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

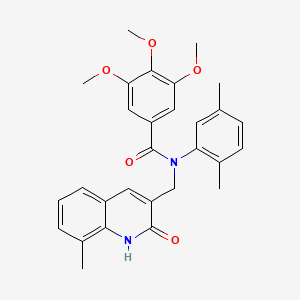
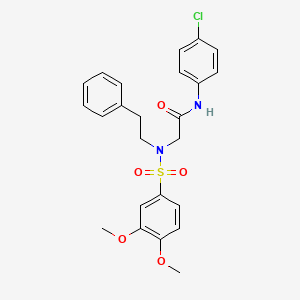
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
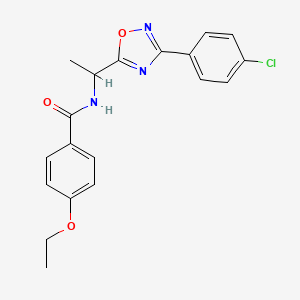
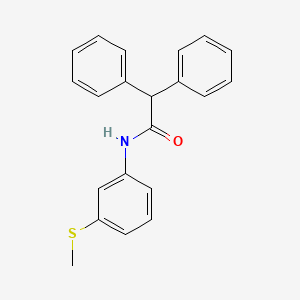
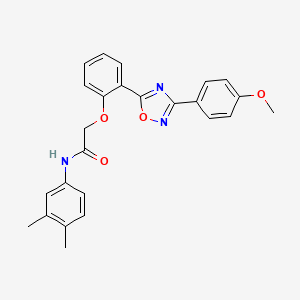

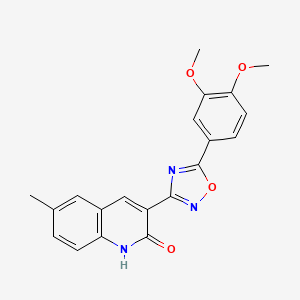

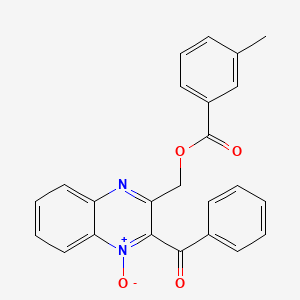
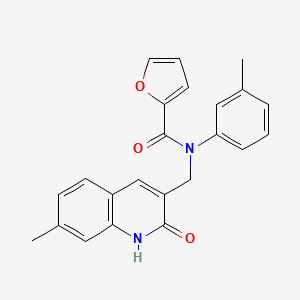
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

